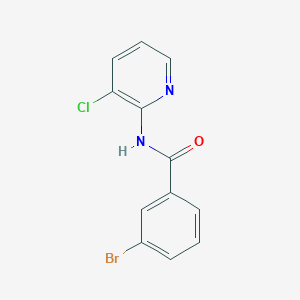
2-chloro-6-ethoxy-4-formylphenyl 3-nitrobenzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-chloro-6-ethoxy-4-formylphenyl 3-nitrobenzoate is a chemical compound that has been extensively studied for its potential use in scientific research. This compound is commonly referred to as CEFNB and is known for its unique properties that make it an ideal candidate for various laboratory experiments.
Mechanism of Action
The mechanism of action of CEFNB involves its ability to generate singlet oxygen upon exposure to light. Singlet oxygen is a highly reactive form of oxygen that can cause oxidative damage to cells and tissues. In the case of PDT, CEFNB is selectively taken up by cancer cells and upon exposure to light, generates singlet oxygen that causes cell death. In the case of neurodegenerative diseases, CEFNB has been shown to have antioxidant properties that can protect against oxidative damage to brain cells.
Biochemical and Physiological Effects:
CEFNB has been shown to have a low toxicity profile in vitro and in vivo. It has also been shown to have a high specificity for cancer cells, making it an ideal candidate for PDT. Additionally, CEFNB has been shown to have antioxidant properties that can protect against oxidative damage to cells and tissues.
Advantages and Limitations for Lab Experiments
One of the main advantages of CEFNB is its ability to selectively target cancer cells, making it an ideal candidate for PDT. Additionally, CEFNB has a low toxicity profile and has been shown to be effective in various in vitro and in vivo studies. However, one of the limitations of CEFNB is its dependence on light for its mechanism of action, which can limit its effectiveness in certain experimental conditions.
Future Directions
There are several future directions for research on CEFNB. One area of research is the development of new synthesis methods that can improve the yield and purity of CEFNB. Another area of research is the optimization of PDT protocols using CEFNB for the treatment of various types of cancer. Additionally, further research is needed to fully understand the antioxidant properties of CEFNB and its potential use in the treatment of neurodegenerative diseases.
Synthesis Methods
The synthesis of CEFNB involves a multi-step process that begins with the reaction of 2-chloro-6-ethoxy-4-nitrophenol with ethyl formate in the presence of a base. The resulting product is then subjected to a reduction reaction using sodium borohydride to yield the intermediate compound, 2-chloro-6-ethoxy-4-hydroxyphenyl 3-nitrobenzoate. This intermediate compound is then oxidized using sodium chlorite to produce the final product, CEFNB.
Scientific Research Applications
CEFNB has been used in various scientific research applications, including as a fluorescent probe for the detection of reactive oxygen species (ROS) in cells. It has also been used as a photosensitizer in photodynamic therapy (PDT) for the treatment of cancer. Additionally, CEFNB has been studied for its potential use as a therapeutic agent for neurodegenerative diseases such as Alzheimer's and Parkinson's.
properties
IUPAC Name |
(2-chloro-6-ethoxy-4-formylphenyl) 3-nitrobenzoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12ClNO6/c1-2-23-14-7-10(9-19)6-13(17)15(14)24-16(20)11-4-3-5-12(8-11)18(21)22/h3-9H,2H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LRJQCVVCNPQOCF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C(=CC(=C1)C=O)Cl)OC(=O)C2=CC(=CC=C2)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12ClNO6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.72 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-(4-chlorophenyl)-6-(3,5-dimethyl-1H-pyrazol-1-yl)[1,2,5]oxadiazolo[3,4-b]pyrazin-5-amine](/img/structure/B5842783.png)
![3-methyl-N-[2-(4-morpholinyl)phenyl]benzamide](/img/structure/B5842788.png)

![2-{2-[(4-methoxyphenyl)sulfonyl]ethyl}-1H-benzimidazole](/img/structure/B5842820.png)
![3-[(4-chloro-2-nitrophenoxy)methyl]-4-methoxybenzaldehyde](/img/structure/B5842827.png)

![6-allyl-2-(4-chlorophenyl)-5-methylpyrazolo[1,5-a]pyrimidin-7-ol](/img/structure/B5842836.png)
![1-benzyl-3-[(4-methyl-1-piperidinyl)carbonothioyl]-1H-indole](/img/structure/B5842838.png)



![2-{4-[(4-ethoxyphenyl)carbonothioyl]-1-piperazinyl}ethanol](/img/structure/B5842847.png)